2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a sulfonyl-substituted anilino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method starts with the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid. The final step involves the reaction of this intermediate with 4-[(3,5-dimethylanilino)sulfonyl]aniline under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy and anilino groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in coupling reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist of certain receptors, such as the serotonin 5-HT2A receptor, leading to changes in cellular signaling pathways. Additionally, it can inhibit specific enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethylphenyl)acetamide
- 2-(4-bromo-3-methylphenoxy)ethan-1-amine
- 2-(3-bromo-4-methylphenoxy)-3,5-dimethylpyridine
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23BrN2O4S |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23BrN2O4S/c1-15-10-16(2)12-19(11-15)26-31(28,29)21-7-4-18(5-8-21)25-23(27)14-30-20-6-9-22(24)17(3)13-20/h4-13,26H,14H2,1-3H3,(H,25,27) |
InChI Key |
FEBFAZNNAKUONH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Br)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Br)C)C |
Origin of Product |
United States |
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